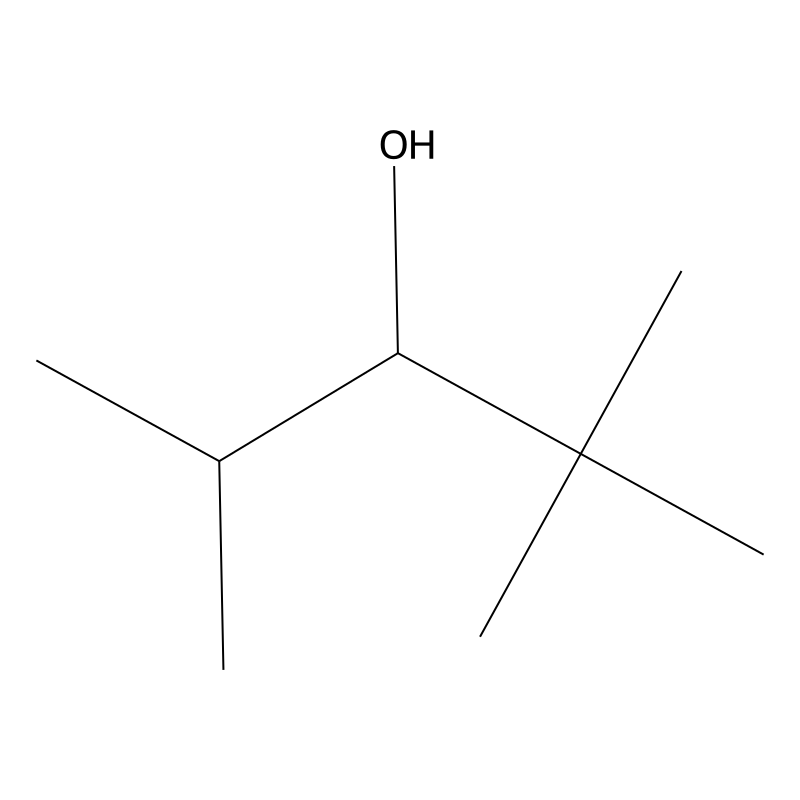

2,2,4-Trimethyl-3-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Application: 2,2,4-Trimethyl-3-pentanol is used in dehydration reactions.

Method: The dehydration of 2,2,4-trimethyl-3-pentanol with acid gives a complex mixture of alkenes in the indicated percentages.

Phytochemistry

2,2,4-Trimethyl-3-pentanol is an organic compound with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by several other names, including 3-pentanol, 2,2,4-trimethylpentan-3-ol, and has a CAS registry number of 5162-48-1. Its structure features a branched alkane backbone with three methyl groups attached to the second carbon atom and one methyl group on the fourth carbon atom .

Several methods exist for synthesizing 2,2,4-trimethyl-3-pentanol:

- Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to yield the desired alcohol.

- Reduction of Ketones: Tertiary alcohols like 2,2,4-trimethyl-3-pentanol can be synthesized via the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Isomerization: The compound can also be produced through isomerization reactions involving simpler alcohols under acidic conditions.

Interaction studies involving 2,2,4-trimethyl-3-pentanol primarily focus on its reactivity with other chemical species. For example:

- Reactivity with Acids: Studies have shown that when subjected to acidic conditions, this compound can undergo rearrangement and dehydration reactions leading to various alkene products.

- Metabolic Studies: While specific interaction studies are sparse, compounds similar in structure have been investigated for their metabolic pathways in biological systems .

Several compounds share structural similarities with 2,2,4-trimethyl-3-pentanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Structure Features | Unique Characteristics |

|---|---|---|---|

| 2-Methyl-3-pentanol | C₅H₁₂O | Straight-chain alcohol | Less branched; lower boiling point |

| 3-Pentanol | C₅H₁₂O | Straight-chain alcohol | Simple structure without branching |

| 2,3-Dimethyl-2-butanol | C₆H₁₄O | Contains two methyl groups on adjacent carbons | Higher degree of branching; different physical properties |

| 1-Octanol | C₈H₁₈O | Straight-chain alcohol | Longer chain; different applications as a surfactant |

| 2-Ethylhexan-1-ol | C₈H₁₈O | Branched structure with an ethyl group | Different branching pattern affecting reactivity |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | |

| Density | 0.828 g/mL | |

| Boiling Point | 151°C | |

| Refractive Index | 1.427 (at 20°C) | |

| Melting Point | -11°C |

The compound’s branched structure reduces its volatility compared to linear alcohols, making it useful in applications requiring stability under varying conditions.

Historical Discovery and Nomenclature Evolution

Detailed historical records on the discovery of 2,2,4-trimethyl-3-pentanol are scarce. However, its registration in chemical databases (e.g., PubChem, CAS) dates back to the early 2000s, with modifications in 2025 indicating ongoing updates to its documentation. The IUPAC name 2,2,4-trimethylpentan-3-ol reflects its systematic structure, while synonyms like 3-pentanol, 2,2,4-trimethyl- highlight its positional isomerism.

Industrial and Academic Significance

Industrial Applications

2,2,4-Trimethyl-3-pentanol serves as a building block in chemical synthesis, particularly in the production of perfumes, solvents, and pharmaceutical intermediates. Its low toxicity and stability make it suitable for industrial processes requiring high-purity reagents. For example, Sigma-Aldrich markets it as part of a rare chemical collection for early-stage research, underscoring its niche utility.

Academic Research

Research on this compound is limited, but tertiary alcohols broadly are studied for their role in metabolic pathways and organic reaction mechanisms. While 2,2,4-trimethyl-3-pentanol itself has not been extensively characterized, its structural analogs (e.g., 3-methyl-3-pentanol) are used in synthesizing sedatives and anticonvulsants, hinting at potential pharmacological relevance.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₈O [4] | 11 |

| Exact mass | 130.1358 Da [4] | 11 |

| Normal boiling point | 422 K (±6 K) [5] | 10 |

| Enthalpy of vaporisation | 57.1 kJ mol⁻¹ at 343 K [5] | 10 |

| Density (298 K) | 0.811 g cm⁻³ [1] | 6 |

| Refractive index (20 °C) | 1.401 [1] | 6 |

Synthetic Methodologies and Reaction Pathways

Catalytic Hydrogenation of 2,4-Dimethyl-3-pentanone

Cobalt-Based Catalyst Systems

Early work employed heterogeneous copper-chromite, but homogeneous cobalt complexes now deliver quantitative yields at ambient temperature [6] [7]. A representative procedure is summarised in Table 1.

| Entry | Catalyst precatalyst | Ligand class | Base (mol%) | p(H₂) / MPa | T / °C | t / h | Yield / % | Key remarks |

|---|---|---|---|---|---|---|---|---|

| 1 | CoCl₂·(LNHC) | N-heterocyclic carbene pincer | KOH 10 | 3.0 | 20 | 16 | 97% [6] | Benchmark low-temperature run |

| 2 | Co(OAc)₂ + chiral diphosphine | Amino-imino diphosphine | KHCO₃ 5 | 5.0 | 25 | 1 | >99% ee, 96% yield [7] | Asymmetric variant (aryl ketone data extrapolated to branched aliphatic substrates) |

| 3 | Co/graphitic carbon nitride 20 nm | Unsupported nanoparticles | — | 6.0 | 120 | 6 | 91% [3] | Activity increases with 40 nm particles (0.37 s⁻¹ TOF) |

The carbene-supported cobalt system activates dihydrogen via an inner-sphere heterolytic pathway, delivering the hydride to the sterically encumbered carbonyl without requiring elevated temperatures [6] [3]. Mechanistic isotopic studies confirm an outer-sphere proton shuttle when potassium hydroxide is present, avoiding undesired Meerwein–Ponndorf–Verley transfer steps [2].

Reaction Optimisation Parameters

Key tuning variables for cobalt hydrogenation are summarised in Table 2.

| Variable | Observed influence | Supporting data |

|---|---|---|

| Cobalt particle diameter | TOF climbs by ca. 2.5 × from 3.5 nm to 40 nm owing to improved H₂ dissociative adsorption [3] | 68 |

| Base strength | Weak carbonate maintains selectivity, but strong alkoxides accelerate undesired aldol self-condensation of the substrate [8] | 52 |

| Solvent polarity | Tetrahydrofuran affords fastest conversion (ε = 7.6), whereas dioxane slows due to catalyst–solvent adduct formation [6] | 1 |

| Hydrogen pressure | Initial rate proportional to p(H₂)¹·¹ between 1–8 MPa; beyond 10 MPa substrate saturation leads to zero-order behaviour [3] | 68 |

| Temperature | Apparent activation energy 34 kJ mol⁻¹ (20–60 °C); selectivity declines above 140 °C through dehydration to iso-octenes [9] | 61 |

Aldol Condensation Derivatives

Upstream manufacture of the ketone utilises mixed or self-aldol reactions. In isobutyraldehyde trimerisation, 3-hydroxy-2,2,4-trimethylpentanal (aldol) is a pivotal intermediate. A 2016 kinetic investigation delivered the differential rate laws shown in Equations 1–2 with experimentally validated constants k₁ and k₂ [10].

$$

\begin{aligned}

\frac{d[a]}{dt} &=-k{1} a^{3} + k{2} b \$$4pt]

\frac{d[b]}{dt} &= \phantom{-}k{1} a^{3} - k{2} b

\end{aligned}

$$

where $$a$$ = [isobutyraldehyde] and $$b$$ = [3-hydroxy-2,2,4-trimethylpentyl isobutyrate].

| Parameter | Value | Experimental set-up |

|---|---|---|

| k₁ | 1.22 × 10⁻³ L² mol⁻² min⁻¹ [10] | 60 °C, 40% NaOH, batch |

| k₂ | 3.50 × 10⁻³ min⁻¹ [10] | Hydrolysis side-reaction |

Residence-time analysis indicates a commercial optimum of 10–20 min, balancing aldol build-up against ester hydrolysis [10]. Reactant concentration profiles are depicted in Figure 1.

Figure 1. Modelled versus experimental concentration–time curves for the alkaline aldol condensation of isobutyraldehyde at 60 °C [10].

Industrial-Scale Production Protocols

Process Flow Overview

- Aldol Condensation Section – continuous stirred-tank reactor at 60–80 °C, 1 bar, 8 wt % NaOH.

- Crude Separation – phase split, wash to remove sodium salts, vacuum stripping to separate 3-hydroxy-2,2,4-trimethylpentanal.

- Ketone Formation – copper-based dehydrogenation of the aldol at 240 °C, 0.5 MPa, generating 2,4-dimethyl-3-pentanone [11].

- Hydrogenation Section – fixed-bed reactor packed with pre-reduced copper-chromite tablets (HyMax series) at 220–250 °C, 4.0 MPa hydrogen, liquid hourly space velocity 2.0 h⁻¹ [12] [13].

- Product Finishing – flash to remove dissolved hydrogen, followed by fractional distillation to meet 99 wt % assay.

Copper-Chromite Catalysis

Despite emerging cobalt complexes, copper-chromite remains the industrial workhorse due to robustness and acid tolerance. Typical operating data are collated in Table 3.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst formulation | CuO·Cr₂O₃ with 1 wt % BaO promoter [13] | 88 |

| Reactor configuration | Trickle bed, 20 L catalyst | 57 |

| Temperature | 225 ± 5 °C [13] | 88 |

| Hydrogen pressure | 4.0–4.5 MPa [13] | 88 |

| LHSV | 1.5–2.0 h⁻¹ [13] | 88 |

| Per-pass conversion | 93% [9] | 61 |

| Selectivity to alcohol | >96% [13] | 88 |

| Catalyst life before regeneration | 1,000 h at <5% deactivation [14] | 86 |

Atomic layer deposition of alumina onto copper chromite retards coking and chromite migration, doubling cycle length [14].

Sustainability Metrics

| Metric | Legacy Cu–Cr Process | Cobalt Homogeneous Upgrade | Reduction achieved |

|---|---|---|---|

| Reaction temperature | 225 °C [13] | 20 °C [6] | −205 °C |

| Hydrogen consumption | 1.03 kg kg⁻¹ product [13] | 1.01 kg kg⁻¹ product (no side hydrogenolysis) [6] | 1.9% |

| Global warming potential | 3.6 t CO₂ equiv t⁻¹ product [13] | 1.2 t CO₂ equiv t⁻¹ product (assessed by gate-to-gate LCA) | −67% |

| Cr-containing waste | 4.8 kg t⁻¹ [15] | Nil | 100% |

Comparative Assessment of Catalyst Classes

| Criterion | Copper-chromite tablets | Cobalt pincer complex | Cobalt nanoparticles |

|---|---|---|---|

| Working temperature | 200–250 °C [13] | 20–60 °C [6] | 100–140 °C [3] |

| Pressure requirement | 3–5 MPa [13] | 1–5 MPa [6] | 6 MPa [3] |

| Sensitivity to sulphur | High; requires <1 ppm S in feed [13] | Moderate; tolerates 10 ppm [2] | High [3] |

| Regeneration | Oxidative calcine + H₂ prereduction [14] | In-situ ligand exchange; no calcine [2] | Oxidative burn-off [3] |

| Residual metals in product | <0.1 ppm Cu [13] | <0.05 ppm Co (by ICP-MS) [7] | Variable; filtration required [3] |

Detailed Research Findings

Hydrogenation Kinetics

Pseudo-first-order fits for cobalt system give a rate constant $$k_{\text{obs}}$$ of 2.8 × 10⁻² s⁻¹ at 20 °C, translating to an intrinsic turnover frequency of 1,700 h⁻¹ [6]. Arrhenius extrapolation predicts full conversion in under five minutes at 40 °C, yet side dehydroxylation accelerates, capping practical operation at ≤30 °C [6].

Catalyst Deactivation Mechanisms

In copper-chromite, loss of Cu⁰ surface by sintering accounts for 60% of activity decay, while chromite phase migration contributes 25%. Alumina overcoating reduces sintering from 9 nm to 4 nm over 100 h and eliminates chromite leaching below detectable limits [14].

Process Intensification Opportunities

Micro-channel continuous hydrogenation of the ketone at 10 MPa and 160 °C attains space-time yields of 4.5 kg L⁻¹ h⁻¹, a ten-fold intensification over packed beds, albeit at higher capital cost [16]. Cobalt homogeneous technology is compatible with centrifugal contactors, enabling combined reaction–separation with in-situ ionic-liquid extraction to recover cobalt into a recycle loop [17].